molecular formula C10H14ClNO B1454476 6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 1258649-70-5

6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No. B1454476
CAS RN: 1258649-70-5
M. Wt: 199.68 g/mol
InChI Key: AMRPALXVPNMFTD-UHFFFAOYSA-N
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Description

“6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride” is a chemical compound with the CAS Number: 1258649-70-5 . It has a molecular weight of 199.68 and its IUPAC name is 6,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride” is C10H14ClNO . Its InChI Code is 1S/C10H13NO.ClH/c1-6-3-4-8-9(11)5-12-10(8)7(6)2;/h3-4,9H,5,11H2,1-2H3;1H .

Scientific Research Applications

Synthesis of Natural Products

Benzofuran derivatives are key components in the synthesis of complex natural products. Research has shown that natural products containing benzofuran rings have increased significantly in recent years . These compounds are studied for their potential biological activities, and their total syntheses are of great interest to organic chemists due to their complex structures and biological potencies .

Medicinal Chemistry

In medicinal chemistry, benzofuran derivatives are employed due to their broad-spectrum biological activity. They serve as ‘privileged scaffolds’ in drug development, aiding in the identification, design, and synthesis of biologically active derivatives. These derivatives have applications ranging from anti-inflammatory and antiviral agents to treatments for Parkinson’s disease .

Anticancer Research

Some substituted benzofurans have shown significant anticancer activities. For instance, certain benzofuran derivatives have been found to inhibit the growth of various cancer cell types, including leukemia, non-small cell lung cancer, colon cancer, and ovarian cancer, among others . This highlights the potential of benzofuran compounds in developing targeted therapies with minimal side effects.

Fungicidal Applications

Benzofuran derivatives also exhibit fungicidal properties. Studies have reported the inhibition rates of certain benzofuran compounds against plant pathogens, indicating their potential use in agriculture to protect crops from fungal diseases .

Synthesis of Pharmaceutical Compounds

The benzofuran core is a crucial building block for the synthesis of pharmaceuticals. Its derivatives are used to create a variety of drugs with diverse therapeutic effects. The synthesis process often involves creating optically pure forms of these compounds, which are essential for the pharmaceutical industry .

Enzyme Inhibition

Benzofuran derivatives have been utilized as enzyme inhibitors. For example, certain derivatives isolated from natural sources have been used traditionally for the treatment of Parkinson’s disease and synthesized to act as peripheral catechol-O-methyltransferase inhibitors .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, there is considerable attention focused on the discovery of new drugs in the fields of drug invention and development using benzofuran derivatives .

properties

IUPAC Name

6,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-6-3-4-8-9(11)5-12-10(8)7(6)2;/h3-4,9H,5,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRPALXVPNMFTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CO2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

CAS RN

1258649-70-5
Record name 3-Benzofuranamine, 2,3-dihydro-6,7-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258649-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Reactant of Route 2
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Reactant of Route 3
6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
6,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride

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